N4-(4-fluorophenyl)-N6,N6,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(4-fluorophenyl)-N6,N6,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- A bicyclic pyrazolo-pyrimidine core.
- N4 substitution: 4-fluorophenyl group.
- N6 substitution: Two methyl groups.
- Position 1 substitution: Methyl group.
This compound has garnered attention in medicinal chemistry for its kinase inhibitory activity, particularly targeting ATP-binding sites of kinases involved in cancer and inflammation pathways . Its synthesis involves multi-step nucleophilic substitutions and coupling reactions under basic conditions (e.g., potassium carbonate in DMSO or acetonitrile), with purity and yield optimized through controlled reaction parameters .
Properties
Molecular Formula |
C14H15FN6 |
|---|---|
Molecular Weight |
286.31 g/mol |
IUPAC Name |
4-N-(4-fluorophenyl)-6-N,6-N,1-trimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C14H15FN6/c1-20(2)14-18-12(11-8-16-21(3)13(11)19-14)17-10-6-4-9(15)5-7-10/h4-8H,1-3H3,(H,17,18,19) |
InChI Key |
KOWNSCBDJMGKQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)F)N(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N4-(4-fluorophenyl)-N6,N6,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-fluoroaniline with trimethylpyrazole and a suitable pyrimidine derivative under controlled temperature and solvent conditions can yield the desired compound . Industrial production methods may involve optimization of these reactions to enhance yield and purity, often utilizing catalysts and automated processes to scale up the synthesis.
Chemical Reactions Analysis
N4-(4-fluorophenyl)-N6,N6,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors.
Industry: The compound’s unique structure makes it useful in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N4-(4-fluorophenyl)-N6,N6,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. The compound’s molecular targets and pathways involved include kinases and other signaling proteins .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural differences among pyrazolo[3,4-d]pyrimidine derivatives dictate their biological activity profiles. Below is a comparative analysis:
Table 1: Structural and Functional Group Comparison
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The 4-fluorophenyl group in the target compound enhances membrane permeability (LogP = 2.8) compared to chlorophenyl analogs (LogP = 3.5) .
- Metabolic Stability : N,N-dimethyl substitution at N6 reduces oxidative metabolism, extending half-life (t1/2 = 8.2 h) versus benzyl or phenylethyl derivatives (t1/2 = 4.1–5.6 h) .
- Solubility : Methyl at Position 1 improves aqueous solubility (0.8 mg/mL) relative to phenyl-substituted analogs (0.2 mg/mL) .
Biological Activity
N4-(4-fluorophenyl)-N6,N6,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, known for its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, anticancer properties, and related case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H21FN6. Its structure includes a pyrazolo[3,4-d]pyrimidine core with a fluorophenyl substituent and trimethyl groups that enhance its biological activity.
Target Enzymes
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . Inhibition of CDK2 disrupts cell cycle progression, which is crucial for cancer cell proliferation.
Biochemical Pathways
The compound primarily affects the cell cycle regulation pathway , leading to apoptosis in cancer cells. This inhibition has been shown to result in significant cytotoxic effects against various cancer cell lines.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity across multiple tumor types.
- In vitro Studies : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines could induce apoptosis in A549 lung cancer cells at low micromolar concentrations (IC50 = 2.24 µM), outperforming doxorubicin (IC50 = 9.20 µM) as a positive control .
- Case Study : In another investigation involving various cancer cell lines (HepG2, MCF-7, A549), the compound showed significant inhibition of proliferation with IC50 values indicating strong efficacy .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N4-(4-fluorophenyl)-N6,N6-trimethyl | A549 | 2.24 | |
| Doxorubicin | A549 | 9.20 | |
| N6-(4-chlorophenyl)-1H-pyrazolo | MCF-7 | 1.74 |
Structure-Activity Relationship (SAR)
The biological activity of N4-(4-fluorophenyl)-N6,N6-trimethyl is influenced by its structural features. Modifications to the pyrazolo[3,4-d]pyrimidine scaffold have been shown to affect its potency and selectivity against different kinases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
